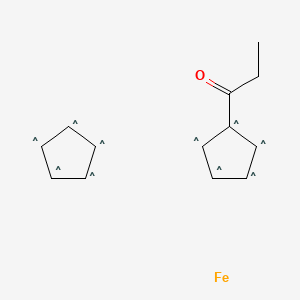
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl is a chemical compound known for its unique structural properties and reactivity. It is a derivative of 2,2,6,6-tetramethylpiperidine, which is a stable radical often used in various chemical reactions and applications. This compound is particularly notable for its bromine substitutions at the 3 and 5 positions, which significantly influence its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl typically involves the bromination of 1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine. This reaction yields 3,5-dibromo-1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine hydrobromide. Subsequent oxidation of this intermediate produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and oxidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oxoammonium bromide.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include radiolysis of chloroform (CHCl3).
Substitution: Various nucleophiles can be used to replace the bromine atoms, depending on the desired product.
Major Products
Oxoammonium Bromide: Formed through oxidation reactions.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl involves its ability to act as a stable radical. It reacts with reactive oxygen species (ROS) and other radicals, thereby neutralizing them. This property makes it useful in various applications, including as a spin trap in ESR spectroscopy and as a ROS scavenger in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-yl: The parent compound without bromine substitutions.
4-Oxo-2,2,6,6-tetramethylpiperidinooxy (TEMPONE): A derivative with an oxo group at the 4 position.
2,2,6,6-Tetramethylpiperidine: A precursor used in various chemical reactions.
Uniqueness
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl is unique due to its bromine substitutions, which enhance its reactivity and stability as a radical. This makes it particularly useful in applications requiring stable radicals, such as spin trapping and ROS scavenging .
Properties
Molecular Formula |
C9H14Br2NO2 |
|---|---|
Molecular Weight |
328.02 g/mol |
InChI |
InChI=1S/C9H14Br2NO2/c1-8(2)6(10)5(13)7(11)9(3,4)12(8)14/h6-7H,1-4H3 |
InChI Key |
ZLISWGUSBUHSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)C(C(N1[O])(C)C)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)

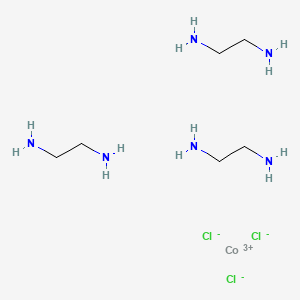
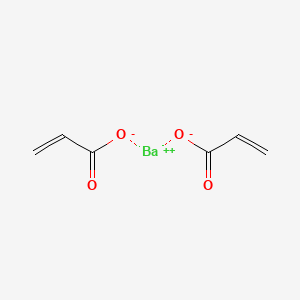



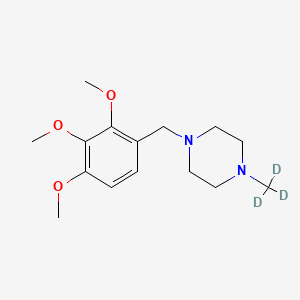
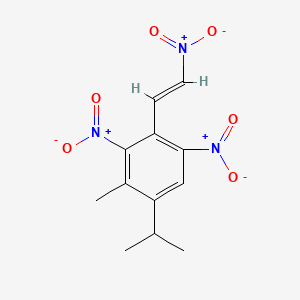
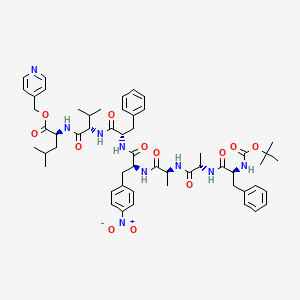
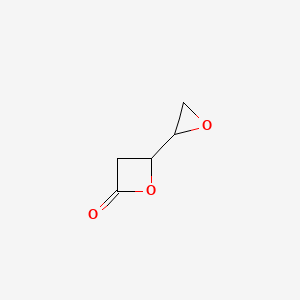
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
